DI-N-Butyl phthalate-D22

Vue d'ensemble

Description

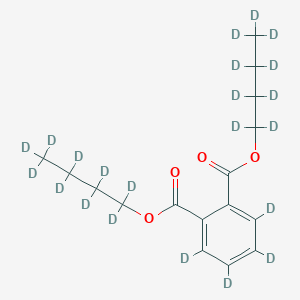

DI-N-Butyl phthalate-D22 is a deuterated form of di-n-butyl phthalate, a commonly used plasticizer. It is an oily, sparingly water-soluble liquid with a high boiling point of approximately 350°C . This compound is primarily used in scientific research to study the behavior and effects of phthalates in various environments and biological systems.

Méthodes De Préparation

The synthesis of DI-N-Butyl phthalate-D22 typically involves the esterification of phthalic anhydride with n-butyl alcohol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out at temperatures ranging from 120°C to 150°C . Industrial production methods also involve the reaction of phthalic anhydride with n-butyl alcohol, which is a more predominant manufacturing method .

Analyse Des Réactions Chimiques

DI-N-Butyl phthalate-D22 undergoes several types of chemical reactions, including:

Hydrolysis: This reaction leads to the formation of phthalic acid and 1-butanol.

Biodegradation: Microorganisms can biodegrade this compound, leading to the formation of monobutyl phthalate and other metabolites.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common reagents used in these reactions include water for hydrolysis and various microorganisms for biodegradation. The major products formed from these reactions are phthalic acid, 1-butanol, and monobutyl phthalate .

Applications De Recherche Scientifique

Scientific Research Applications

Di-N-Butyl Phthalate-D22 is primarily used in research settings for its properties as a stable isotope-labeled compound. Its applications include:

- Analytical Chemistry :

- Toxicology Studies :

- Environmental Monitoring :

Industrial Applications

This compound finds extensive use in the following areas:

- Plasticizers :

- Consumer Products :

- Research and Development :

Case Study 1: Environmental Impact Assessment

A study conducted on the presence of di-n-butyl phthalate in surface waters highlighted its widespread use and subsequent environmental implications. The use of this compound allowed researchers to accurately quantify levels of contamination and assess potential sources .

Case Study 2: Toxicological Research

In a controlled study examining reproductive effects, researchers utilized this compound to track exposure levels in laboratory animals. The findings indicated significant impairment in reproductive function linked to exposure levels, underscoring the need for regulatory scrutiny of phthalates .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Analytical Chemistry | Internal standard for mass spectrometry | Improved accuracy in quantification |

| Toxicology | Reproductive health studies | Insights into health impacts |

| Environmental Monitoring | Tracing pollution sources | Enhanced understanding of environmental dynamics |

| Plasticizers | PVC products, adhesives, coatings | Increased flexibility and durability |

| Consumer Products | Nail polishes, hair sprays | Improved product performance |

Mécanisme D'action

The mechanism of action of DI-N-Butyl phthalate-D22 involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferation-activating receptors (PPARs), leading to effects on the liver, such as peroxisome proliferation, increased cell proliferation, and fatty acid catabolism . Additionally, it can interfere with nuclear receptors in neural structures, potentially leading to neurological disorders .

Comparaison Avec Des Composés Similaires

DI-N-Butyl phthalate-D22 is similar to other phthalates such as:

- Butylbenzyl phthalate

- Diallyl phthalate

- Dibenzyl phthalate

- Di-n-octyl phthalate

- Diethyl phthalate

- Di-(2-ethylhexyl) phthalate

Compared to these compounds, this compound is unique due to its deuterated form, which makes it particularly useful in research applications involving isotopic labeling and tracing.

Activité Biologique

Di-N-butyl phthalate (DBP), a widely used plasticizer, has raised concerns regarding its biological activity and potential health effects. This article provides a comprehensive overview of the biological activity associated with DBP, particularly focusing on its toxicological effects, mechanisms of action, and implications for human health.

DBP is an ester formed from the reaction of phthalic anhydride and n-butanol. It is known for its ability to enhance the flexibility of plastics but is also recognized as an endocrine disruptor. Upon exposure, DBP is rapidly absorbed and metabolized in the body, primarily hydrolyzed to mono-n-butyl phthalate (MBP) before systemic absorption occurs. Studies indicate that over 90% of DBP is excreted via urine within 24-48 hours after oral administration in animal models .

Acute and Chronic Toxicity

DBP exhibits low acute toxicity through oral, dermal, and inhalational routes. However, chronic exposure has been linked to various adverse effects:

- Liver and Kidney Damage : Long-term studies in rats have shown significant increases in liver and kidney weights at high doses (≥5000 ppm), alongside hepatic lesions .

- Reproductive Toxicity : DBP has been implicated in reproductive harm, particularly affecting male reproductive organs. Significant testicular lesions were observed in male rats exposed to high doses, with a notable decrease in testosterone levels .

Endocrine Disruption

DBP is classified as an endocrine disruptor, affecting steroidogenesis. Research indicates that both DBP and its metabolite MBP significantly reduce testosterone levels and alter the production of other steroid hormones such as corticosterone and progesterone. Mechanistic studies have shown that DBP exposure leads to decreased expression of crucial steroidogenic enzymes (CYP11A1, HSD3β2) in human adrenocortical cells .

Human Exposure Cases

A notable case study highlighted the effects of chronic exposure to DBP through medical devices, leading to elevated urinary levels of MBP. This exposure approached the no observed adverse effect level (NOAEL) established in animal studies, raising concerns about potential reproductive dysfunctions linked to DBP .

Population Studies

Epidemiological studies have suggested associations between DBP exposure and reduced sperm quality parameters. A meta-analysis indicated a significant reduction in sperm motility among exposed populations, particularly during critical exposure periods such as early gestation .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of DBP:

Propriétés

IUPAC Name |

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D,8D,9D,10D,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRQSBPFJWKBE-ICZXYYBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334364 | |

| Record name | Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-15-4 | |

| Record name | Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.